1-PHENYL-N~5~-[4-(1H-PYRAZOL-1-YL)PHENYL]-3-(TRIFLUOROMETHYL)-1H-THIENO[2,3-C]PYRAZOLE-5-CARBOXAMIDE
Overview
Description
1-PHENYL-N~5~-[4-(1H-PYRAZOL-1-YL)PHENYL]-3-(TRIFLUOROMETHYL)-1H-THIENO[2,3-C]PYRAZOLE-5-CARBOXAMIDE is a complex heterocyclic compound that belongs to the class of pyrazole derivatives. This compound is characterized by its unique structure, which includes a pyrazole ring, a thieno ring, and a trifluoromethyl group. The presence of these functional groups imparts significant chemical and biological properties to the compound, making it a subject of interest in various fields of scientific research.
Preparation Methods
The synthesis of 1-PHENYL-N~5~-[4-(1H-PYRAZOL-1-YL)PHENYL]-3-(TRIFLUOROMETHYL)-1H-THIENO[2,3-C]PYRAZOLE-5-CARBOXAMIDE typically involves multi-step reactions starting from readily available starting materials. The synthetic route often includes the formation of the pyrazole ring, followed by the introduction of the thieno ring and the trifluoromethyl group. Common reagents used in the synthesis include hydrazine, trifluoromethyl iodide, and various catalysts to facilitate the cyclization and substitution reactions. Industrial production methods may involve optimization of reaction conditions to achieve higher yields and purity of the final product .
Chemical Reactions Analysis
1-PHENYL-N~5~-[4-(1H-PYRAZOL-1-YL)PHENYL]-3-(TRIFLUOROMETHYL)-1H-THIENO[2,3-C]PYRAZOLE-5-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups on the pyrazole or thieno rings are replaced with other groups. Common reagents for substitution include halogens and nucleophiles.
Cyclization: Intramolecular cyclization reactions can lead to the formation of more complex heterocyclic structures
Scientific Research Applications
1-PHENYL-N~5~-[4-(1H-PYRAZOL-1-YL)PHENYL]-3-(TRIFLUOROMETHYL)-1H-THIENO[2,3-C]PYRAZOLE-5-CARBOXAMIDE has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex heterocyclic compounds. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound has shown potential as a bioactive molecule with various pharmacological effects.
Medicine: Research is ongoing to explore the compound’s potential as a therapeutic agent for various diseases, including infectious diseases and cancer.
Industry: The compound is used in the development of new materials with specific properties, such as high thermal stability and resistance to chemical degradation
Mechanism of Action
The mechanism of action of 1-PHENYL-N~5~-[4-(1H-PYRAZOL-1-YL)PHENYL]-3-(TRIFLUOROMETHYL)-1H-THIENO[2,3-C]PYRAZOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to the disruption of cellular processes in target organisms. For example, its antileishmanial activity is attributed to its ability to inhibit the enzyme dihydrofolate reductase, which is essential for the survival of the Leishmania parasite .
Comparison with Similar Compounds
1-PHENYL-N~5~-[4-(1H-PYRAZOL-1-YL)PHENYL]-3-(TRIFLUOROMETHYL)-1H-THIENO[2,3-C]PYRAZOLE-5-CARBOXAMIDE can be compared with other similar compounds, such as:
1-phenyl-1H-indazole: This compound also contains a pyrazole ring and is known for its diverse pharmacological activities.
Hydrazine-coupled pyrazoles: These compounds have shown significant antileishmanial and antimalarial activities and are structurally related to the target compound.
Imidazole derivatives: Imidazole-containing compounds share similar heterocyclic structures and exhibit a wide range of biological activities.
The uniqueness of this compound lies in its combination of functional groups, which imparts distinct chemical and biological properties, making it a valuable compound for scientific research and potential therapeutic applications.
Properties
IUPAC Name |
1-phenyl-N-(4-pyrazol-1-ylphenyl)-3-(trifluoromethyl)thieno[2,3-c]pyrazole-5-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14F3N5OS/c23-22(24,25)19-17-13-18(32-21(17)30(28-19)16-5-2-1-3-6-16)20(31)27-14-7-9-15(10-8-14)29-12-4-11-26-29/h1-13H,(H,27,31) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVEXLZWHKRHUFP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C3=C(C=C(S3)C(=O)NC4=CC=C(C=C4)N5C=CC=N5)C(=N2)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14F3N5OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.